molecular formula C16H19ClN2O4 B3030138 Boc-7-chloro-DL-tryptophan CAS No. 870481-87-1

Boc-7-chloro-DL-tryptophan

Cat. No. B3030138
CAS RN: 870481-87-1
M. Wt: 338.78 g/mol
InChI Key: BNBNYLGDKIBCCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Boc-7-chloro-DL-tryptophan involves the selective modification of the tryptophan side chain. Inspired by natural product biosynthesis, a method called Tryptophan Chemical Ligation by Cyclization (Trp-CLiC) has been developed. This method utilizes reagents containing N-sulfonyl oxaziridine to selectively label tryptophan residues, mimicking the formation of cyclized alkaloid natural products .

Scientific Research Applications

1. RAFT Polymerization

Boc-7-chloro-DL-tryptophan has been utilized in the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of methacrylates containing a tryptophan moiety. This process produces biocompatible fluorescent cationic chiral polymers that exhibit pH-responsiveness, making them potential candidates for siRNA delivery (Roy et al., 2013).

2. Synthesis of Amphiphilic Copolymers

Boc-7-chloro-DL-tryptophan is used in the synthesis of amphiphilic BAB triblock copolymers, which are explored for drug delivery applications. The presence of t-Boc protected L-tryptophan in these copolymers aids in the formation of secondary structures and could potentially improve drug stabilization in hydrophobic cores (Voda et al., 2016).

3. Enzymatic Halogenation and Cross-Coupling Reactions

A combination of enzymatic halogenation of L-tryptophan and chemocatalytic Suzuki–Miyaura cross-coupling reactions has been performed for the modular synthesis of various Boc-protected aryl tryptophan derivatives, useful in peptide or peptidomimetic synthesis (Frese et al., 2016).

4. Synthesis of Conformationally Constrained Trp Analogs

Boc-7-chloro-DL-tryptophan has been employed in the synthesis of tryptophan analogs with constrained conformations. These analogs are used in peptide sequences to probe bioactive conformations, such as in opioid peptides (Pulka et al., 2007).

5. C7-Derivatization of C3-Alkylindoles

A strategy for C7-selective boronation of tryptophans, including N-Boc-L-tryptophan methyl ester, demonstrates the versatility of Boc-7-chloro-DL-tryptophan in the synthesis of C7-boroindoles, which are valuable in further derivatization processes (Loach et al., 2014).

6. Synthesis of Indolicidin

Boc-7-chloro-DL-tryptophan has been used in the optimized synthesis of indolicidin, an antimicrobial peptide. This application highlights its role in peptide synthesis involving complex sequences with high tryptophan content (Andreu et al., 1997).

Mechanism of Action

The compound’s mechanism of action depends on its context within larger molecules or peptides. As an amino acid derivative, it contributes to protein structure and function. The chlorinated indole ring may participate in cation-π interactions, influencing protein-protein interactions and phase separation .

Safety and Hazards

  • Safety Data Sheet : Refer to the Safety Data Sheet for detailed safety information .

properties

IUPAC Name

3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBNYLGDKIBCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-7-chloro-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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